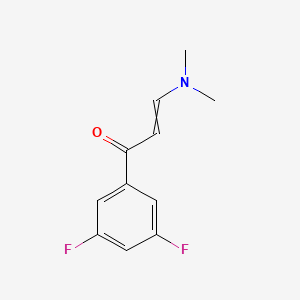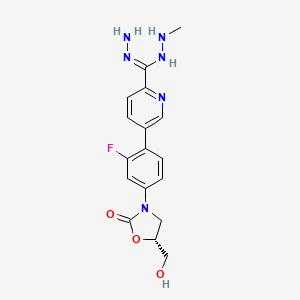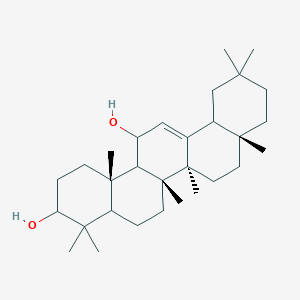
(3beta,11alpha)-Olean-12-ene-3,11-diol; 11alpha-Hydroxy-beta-amyrin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3beta,11alpha)-Olean-12-ene-3,11-diol; 11alpha-Hydroxy-beta-amyrin: is a naturally occurring triterpenoid compound. It is part of the oleanane family, which is known for its diverse biological activities. This compound is found in various plant species and has been studied for its potential therapeutic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3beta,11alpha)-Olean-12-ene-3,11-diol typically involves multiple steps, starting from simpler triterpenoid precursors. The process often includes hydroxylation reactions to introduce the hydroxyl groups at the 3 and 11 positions. Specific reagents and catalysts are used to achieve the desired stereochemistry.
Industrial Production Methods: Industrial production of (3beta,11alpha)-Olean-12-ene-3,11-diol may involve extraction from natural sources, followed by purification processes. Advanced techniques such as chromatography are employed to isolate the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the hydroxyl groups, potentially converting them into other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Catalysts: Catalysts such as palladium on carbon (Pd/C) are used in hydrogenation reactions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of (3beta,11alpha)-Olean-12-ene-3,11-diol.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (3beta,11alpha)-Olean-12-ene-3,11-diol is studied for its potential as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications.
Biology: Biologically, this compound has been investigated for its anti-inflammatory and antioxidant properties. It has shown potential in modulating biological pathways related to inflammation and oxidative stress.
Medicine: In medicine, (3beta,11alpha)-Olean-12-ene-3,11-diol is explored for its therapeutic potential in treating diseases such as cancer and cardiovascular disorders. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: Industrially, the compound is used in the formulation of cosmetics and skincare products due to its beneficial effects on skin health.
Wirkmechanismus
The mechanism of action of (3beta,11alpha)-Olean-12-ene-3,11-diol involves its interaction with various molecular targets. It can modulate signaling pathways related to inflammation and oxidative stress. The compound’s hydroxyl groups play a crucial role in its biological activity, allowing it to form hydrogen bonds with target proteins.
Vergleich Mit ähnlichen Verbindungen
Beta-Amyrin: Another triterpenoid with similar biological activities.
Oleanolic Acid: Known for its anti-inflammatory and hepatoprotective properties.
Ursolic Acid: Exhibits anti-cancer and anti-inflammatory effects.
Uniqueness: (3beta,11alpha)-Olean-12-ene-3,11-diol is unique due to its specific hydroxylation pattern, which contributes to its distinct biological activities. Its dual hydroxyl groups at the 3 and 11 positions differentiate it from other similar triterpenoids.
Eigenschaften
Molekularformel |
C30H50O2 |
|---|---|
Molekulargewicht |
442.7 g/mol |
IUPAC-Name |
(6aR,6bS,8aR,14bS)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-3,14-diol |
InChI |
InChI=1S/C30H50O2/c1-25(2)13-14-27(5)15-16-29(7)19(20(27)18-25)17-21(31)24-28(6)11-10-23(32)26(3,4)22(28)9-12-30(24,29)8/h17,20-24,31-32H,9-16,18H2,1-8H3/t20?,21?,22?,23?,24?,27-,28+,29-,30-/m1/s1 |
InChI-Schlüssel |
UBUHIKQRNDOKCZ-MRAFKFSXSA-N |
Isomerische SMILES |
C[C@@]12CC[C@@]3(C(=CC(C4[C@]3(CCC5[C@@]4(CCC(C5(C)C)O)C)C)O)C1CC(CC2)(C)C)C |
Kanonische SMILES |
CC1(CCC2(CCC3(C(=CC(C4C3(CCC5C4(CCC(C5(C)C)O)C)C)O)C2C1)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-((1R,6R)-6-Amino-2,2-difluorocyclohexyl)-5-methyl-4-(6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-3-yl)thiophene-2-carboxamide](/img/structure/B12431871.png)
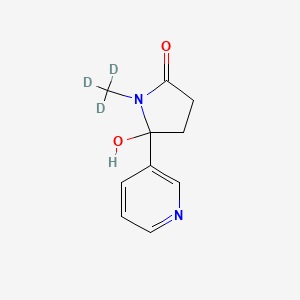

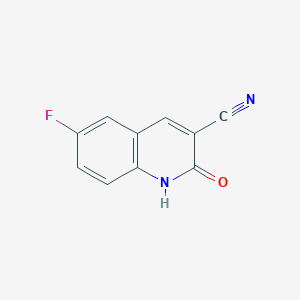
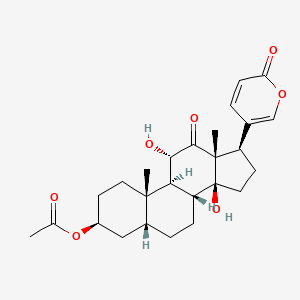


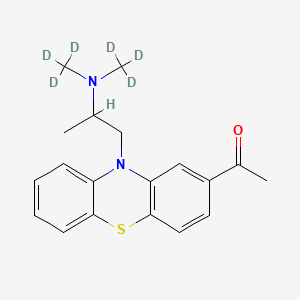



![17-chloro-5,13,14,22-tetramethyl-28-oxa-2,9-dithia-5,6,12,13,22-pentazaheptacyclo[27.7.1.14,7.011,15.016,21.020,24.030,35]octatriaconta-1(36),4(38),6,11,14,16,18,20,23,29(37),30,32,34-tridecaene-23-carboxylic acid;sulfane](/img/structure/B12431933.png)
